molecular formula C10H14N2 B14234856 2,3-Dipropylbut-2-enedinitrile CAS No. 217322-20-8

2,3-Dipropylbut-2-enedinitrile

Cat. No.: B14234856
CAS No.: 217322-20-8
M. Wt: 162.23 g/mol
InChI Key: JSWAWCSIOCLTRB-UHFFFAOYSA-N
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Description

2,3-Dipropylbut-2-enedinitrile is an organic compound with the molecular formula C10H16N2 It is characterized by the presence of two propyl groups attached to a butenedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dipropylbut-2-enedinitrile typically involves the reaction of propionitrile with 2-bromopropane in the presence of a strong base such as sodium amide. The reaction is carried out in a low-temperature reaction kettle, where liquid ammonia is used as the solvent. The reaction mixture is then subjected to a series of steps including extraction, washing, drying, and distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-order stirring and dropping pots to ensure uniform mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is obtained through vacuum distillation after the removal of solvents and impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dipropylbut-2-enedinitrile undergoes various types of chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace one of the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2,3-Dipropylbut-2-enedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dipropylbut-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbut-2-enedinitrile
  • 2,3-Dibromobutadiene
  • 2,3-Dimethyl-2-isopropyl butyronitrile

Uniqueness

2,3-Dipropylbut-2-enedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

217322-20-8

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2,3-dipropylbut-2-enedinitrile

InChI

InChI=1S/C10H14N2/c1-3-5-9(7-11)10(8-12)6-4-2/h3-6H2,1-2H3

InChI Key

JSWAWCSIOCLTRB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(CCC)C#N)C#N

Origin of Product

United States

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